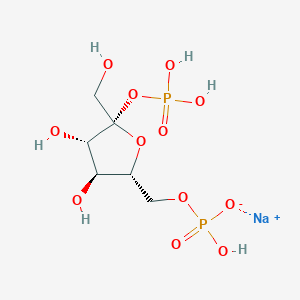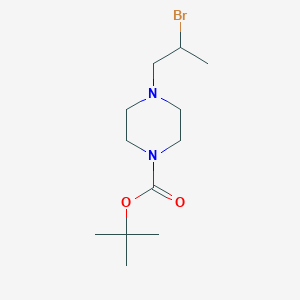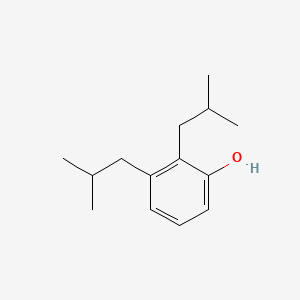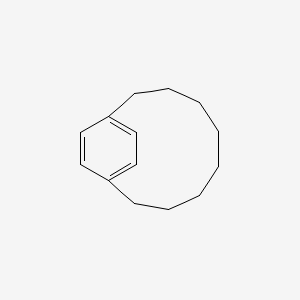
Formamido zectran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Formamido zectran can be synthesized through the reaction of 4-amino-3,5-xylyl methylcarbamate with formic acid. The reaction typically involves heating the reactants under controlled conditions to facilitate the formation of the formamido group .
Industrial Production Methods: Industrial production of this compound involves the large-scale synthesis of the compound using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a usable form .
Análisis De Reacciones Químicas
Types of Reactions: Formamido zectran undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the formamido group.
Substitution: The formamido group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various nucleophiles can be employed for substitution reactions.
Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, such as 4-amino-3,5-xylyl methylcarbamate and its oxidized forms .
Aplicaciones Científicas De Investigación
Formamido zectran has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying carbamate chemistry and reaction mechanisms.
Biology: The compound is studied for its effects on insect physiology and biochemistry.
Medicine: Research is conducted on its potential use in developing new insecticides with improved safety profiles.
Industry: this compound is used in the formulation of various pest control products
Mecanismo De Acción
Formamido zectran exerts its effects by inhibiting the enzyme acetylcholinesterase in the nervous system of insects. This inhibition leads to the accumulation of acetylcholine, causing continuous nerve signal transmission, paralysis, and eventually death of the insect . The molecular targets include the active site of acetylcholinesterase, and the pathways involved are related to neurotransmission and synaptic function .
Comparación Con Compuestos Similares
Carbaryl: Another carbamate insecticide with a similar mechanism of action.
Methomyl: A carbamate insecticide known for its high toxicity to insects.
Aldicarb: A highly toxic carbamate insecticide used for controlling pests in agriculture
Uniqueness: Formamido zectran is unique due to its specific formamido group, which enhances its binding affinity to acetylcholinesterase and increases its effectiveness as an insecticide. This structural feature distinguishes it from other carbamate insecticides and contributes to its specific mode of action .
Propiedades
Número CAS |
10233-95-1 |
|---|---|
Fórmula molecular |
C11H14N2O3 |
Peso molecular |
222.24 g/mol |
Nombre IUPAC |
(4-formamido-3,5-dimethylphenyl) N-methylcarbamate |
InChI |
InChI=1S/C11H14N2O3/c1-7-4-9(16-11(15)12-3)5-8(2)10(7)13-6-14/h4-6H,1-3H3,(H,12,15)(H,13,14) |
Clave InChI |
JIYAGTDSFMORMI-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1NC=O)C)OC(=O)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]tridecanamide](/img/structure/B13819828.png)
![tert-butyl 7-[(2S)-1-methoxy-1-oxo-3-phenylpropan-2-yl]-1,1-dioxo-3,6-dihydro-1,2,7-thiadiazepine-2-carboxylate](/img/structure/B13819836.png)
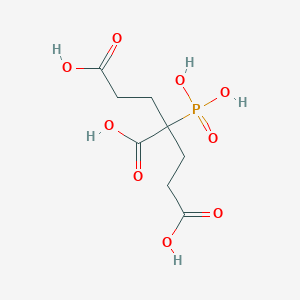
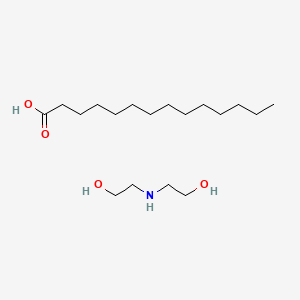

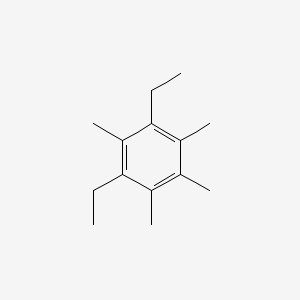
![(2E)-3-(3,4-dimethoxyphenyl)-1-[2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]prop-2-en-1-one](/img/structure/B13819874.png)
